
(S)-1-Benzyl-3-isopropylpiperazine
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Overview
Description
(S)-1-Benzyl-3-isopropylpiperazine is a chiral piperazine derivative Piperazines are a class of chemical compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This specific compound has a benzyl group attached to one nitrogen atom and an isopropyl group attached to the carbon atom adjacent to the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-3-isopropylpiperazine typically involves the reaction of benzylamine with isopropylamine in the presence of a suitable catalyst. One common method is the reductive amination of benzylamine with isopropylamine using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient catalytic processes. One such method includes the use of palladium-catalyzed hydrogenation of benzyl isopropyl ketone in the presence of ammonia. This method allows for the production of this compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl-3-isopropylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-Benzyl-3-isopropylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-3-isopropylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, leading to changes in their activity. For example, it may act as an agonist or antagonist at certain receptor sites, modulating the physiological response. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Lacks the isopropyl group, making it less sterically hindered.
1-Isopropylpiperazine: Lacks the benzyl group, affecting its hydrophobic interactions.
1-Benzyl-4-methylpiperazine: Has a methyl group instead of an isopropyl group, altering its steric and electronic properties.
Uniqueness
(S)-1-Benzyl-3-isopropylpiperazine is unique due to the presence of both benzyl and isopropyl groups, which confer distinct steric and electronic characteristics. These features can influence its binding affinity and specificity for various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3S)-1-benzyl-3-propan-2-ylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12(2)14-11-16(9-8-15-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOGZEGDXGTDSX-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(CCN1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590505 |
Source
|
Record name | (3S)-1-Benzyl-3-(propan-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324748-62-1 |
Source
|
Record name | (3S)-1-Benzyl-3-(propan-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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